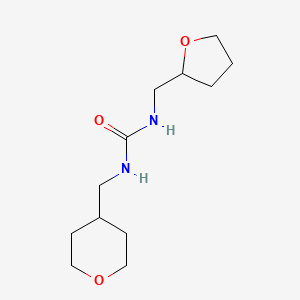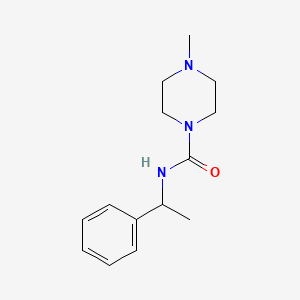
N-methyl-N-phenylbutanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-phenylbutanediamide, also known as N-methylphenylbutyramide, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and other organic solvents. The compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-methyl-N-phenylbutanediamide is not fully understood. However, it is believed to interact with the endocannabinoid system, which is involved in the regulation of pain, mood, and appetite. The compound has been shown to bind to cannabinoid receptors in the brain and spinal cord, leading to the release of endogenous opioids and other neurotransmitters.
Biochemical and Physiological Effects:
N-methyl-N-phenylbutanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models. The compound has also been shown to have anxiolytic effects, reducing anxiety in animal studies. Additionally, N-methyl-N-phenylbutanediamide has been shown to have anti-inflammatory properties, reducing inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-phenylbutanediamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
However, there are also limitations to the use of N-methyl-N-phenylbutanediamide in lab experiments. The compound has not been extensively studied in humans, and its safety profile is not well understood. Additionally, the mechanism of action of the compound is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on N-methyl-N-phenylbutanediamide. One area of interest is the development of new drugs that target the endocannabinoid system. N-methyl-N-phenylbutanediamide may serve as a template for the development of new drugs with improved efficacy and safety profiles.
Another potential area of research is the use of N-methyl-N-phenylbutanediamide in the treatment of chronic pain. The compound has been shown to have analgesic properties in animal studies, and further research may lead to the development of new pain relievers.
Finally, there is also potential for research on the use of N-methyl-N-phenylbutanediamide in the treatment of anxiety and other psychiatric disorders. The compound has been shown to have anxiolytic effects in animal studies, and further research may lead to the development of new treatments for these conditions.
Conclusion:
N-methyl-N-phenylbutanediamide is a valuable tool for scientific research, with a wide range of biochemical and physiological effects. Its mechanism of action is not fully understood, but it is believed to interact with the endocannabinoid system. While there are limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-methyl-N-phenylbutanediamide involves the reaction of N-methylbutyramide with benzoyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-methyl-N-phenylbutanediamide has been used in a wide range of scientific research applications. It has been shown to have analgesic properties and has been used as a pain reliever in animal studies. The compound has also been used in studies on the effects of drugs on the central nervous system, as well as in studies on the mechanisms of drug addiction.
Propiedades
IUPAC Name |
N'-methyl-N'-phenylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13(9-5-3-2-4-6-9)11(15)8-7-10(12)14/h2-6H,7-8H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSYQUPRHPFIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenylbutanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)

![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)

![1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6636443.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636464.png)
![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
![2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)

